S-Phenyl iodoethanethioate
Description
Properties
CAS No. |
67532-83-6 |
|---|---|
Molecular Formula |
C8H7IOS |
Molecular Weight |
278.11 g/mol |
IUPAC Name |
S-phenyl 2-iodoethanethioate |
InChI |
InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
YSEIRMTWYIYLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Temperature | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acylation | 65–78 | 0–25°C | High selectivity; mild conditions | Sensitive to moisture |
| Carbodiimide Coupling | 70–85 | 0–5°C | Scalable; minimal byproducts | Requires chromatography |
| Formate Salt Reaction | 55–65 | 160–230°C | Suitable for bulk synthesis | Thermal degradation risk |
| Tosylate Substitution | 60–75 | Reflux | High intermediate purity | Multi-step process |
Mechanistic and Practical Considerations
Iodine Stability: The carbon-iodine bond’s susceptibility to photolysis mandates amber-glassware use and inert-atmosphere storage. Pre-purification via silica gel chromatography under reduced light exposure is recommended.
Regioselectivity Challenges: Competing reactions at the ethanethioate group’s sulfur or oxygen atoms necessitate precise stoichiometry. For instance, excess thiophenol in Method 1 may lead to disulfide byproducts (PhS–SPh), reducible via addition of triphenylphosphine.
Industrial Scalability: Methods 2 and 4 are most amenable to large-scale production due to straightforward workup procedures. In contrast, Method 3’s energy-intensive heating limits cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Scientific Research Applications
S-Phenyl iodoethanethioate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares S-phenyl iodoethanethioate with structurally related compounds:
Q & A
Q. What strategies are recommended for analyzing electrochemical behavior of this compound in non-aqueous media?
- Methodological Answer : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode). Correlate redox peaks with DFT-calculated HOMO/LUMO energies. Account for solvent effects using a Born-Haber cycle .
Guidelines for Structuring Research Questions
- Framework Application : Use PICOT (Population, Intervention, Comparison, Outcome, Time) for reaction optimization studies (e.g., "How does catalyst loading [I] affect yield [O] in this compound synthesis [P] compared to catalyst-free conditions [C] over 24 hours [T]?") .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored thiocarbonyl applications), and Relevant (e.g., advancing organocatalyst design) .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
